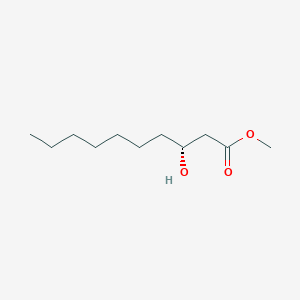

(R)-Methyl 3-hydroxydecanoate

Description

Properties

IUPAC Name |

methyl (3R)-3-hydroxydecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVACUZVNTVHTE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446818 | |

| Record name | Methyl (3R)-3-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56618-58-7 | |

| Record name | Methyl (3R)-3-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (R)-Methyl 3-hydroxydecanoate (B1257068)

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of (R)-Methyl 3-hydroxydecanoate. The information is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is the methyl ester of (R)-3-hydroxydecanoic acid. It is a chiral molecule containing one stereocenter at the C-3 position.

-

IUPAC Name: methyl (3R)-3-hydroxydecanoate

-

Molecular Formula: C₁₁H₂₂O₃[1]

-

Canonical SMILES: CCCCCCCC--INVALID-LINK--CC(=O)OC

-

InChI Key: UBVACUZVNTVHTE-SNVBAGLBSA-N[2]

-

CAS Number: 56618-58-7[1]

Physicochemical Properties

This compound is a colorless to light yellow oily liquid at room temperature.[3] It is soluble in organic solvents such as ethanol, ether, and chloroform.[3]

| Property | Value | Reference |

| Molecular Weight | 202.29 g/mol | [1][3] |

| Exact Mass | 202.156895 g/mol | [2] |

| Melting Point | ~ -10 °C (Predicted) | [3] |

| Boiling Point | 99-100 °C at 0.5 mmHg | [4] |

| Density | ~ 0.956 g/cm³ (Predicted) | [5] |

| Refractive Index | Not available | |

| Solubility | Soluble in Chloroform, Methanol (Slightly) | [5] |

Synthesis and Purification: An Experimental Protocol

The following is a plausible experimental protocol for the enantioselective synthesis of this compound, adapted from established methods for the synthesis of chiral β-hydroxy esters. This method utilizes an asymmetric hydrogenation of a β-keto ester precursor.

Materials and Reagents

-

Methyl 3-oxodecanoate (B1261010)

-

(R)-BINAP-Ru(II) catalyst

-

Methanol (degassed)

-

Hydrogen gas (high pressure)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) (HPLC grade)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and high-pressure autoclave

Experimental Procedure

-

Catalyst Preparation: The (R)-BINAP-Ru(II) catalyst can be prepared in situ or obtained from commercial sources.

-

Reaction Setup: In a dry Schlenk tube under an inert argon atmosphere, dissolve Methyl 3-oxodecanoate (1.0 equivalent) in degassed methanol.

-

Hydrogenation: Add the (R)-BINAP-Ru(II) catalyst (0.001 to 0.01 equivalents) to the solution. Transfer the mixture to a high-pressure autoclave.

-

Reaction Execution: Pressurize the autoclave with hydrogen gas to 50-100 atm. Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, carefully release the pressure from the autoclave.

-

Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

References

(R)-Methyl 3-hydroxydecanoate: A Comprehensive Technical Guide on its Natural Precursor and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 3-hydroxydecanoate (B1257068), a chiral building block of significant interest in the synthesis of various bioactive molecules, is not found as a constituent of natural sources. Its immediate precursor, however, (R)-3-hydroxydecanoic acid, also known as myrmicacin, is a well-documented natural product. This technical guide provides a comprehensive overview of the natural sources, discovery, and isolation of (R)-3-hydroxydecanoic acid. Furthermore, it details the experimental protocols for its extraction from natural sources and its subsequent conversion to (R)-Methyl 3-hydroxydecanoate through acid-catalyzed esterification. This document aims to serve as a critical resource for researchers in natural product chemistry, synthetic organic chemistry, and drug development by providing in-depth information on the procurement of this valuable chiral synthon.

Introduction

This compound is a valuable chiral intermediate in the synthesis of a variety of complex organic molecules. Its stereochemistry makes it a crucial component in the development of enantiomerically pure pharmaceuticals and other specialty chemicals. While this compound itself has not been identified as a naturally occurring compound, its corresponding carboxylic acid, (R)-3-hydroxydecanoic acid, is found in a number of biological systems. This guide will focus on the natural sources and discovery of this important precursor and provide detailed methodologies for its isolation and subsequent esterification to yield the title compound.

Discovery and Natural Sources of (R)-3-Hydroxydecanoic Acid

The discovery of (R)-3-hydroxydecanoic acid is credited to the pioneering work of German chemists Hermann Schildknecht and K. Koob in 1971. They identified the compound in the metapleural gland secretions of South American leaf-cutter ants of the genus Atta. The compound was named "myrmicacin" in reference to its insect origin.

Subsequent research has identified (R)-3-hydroxydecanoic acid in other natural sources, most notably in royal jelly, the exclusive food of queen honeybees, and as a key intermediate in the biosynthesis of rhamnolipids by the bacterium Pseudomonas aeruginosa.

Table 1: Quantitative Data of (R)-3-Hydroxydecanoic Acid in Natural Sources

| Natural Source | Organism | Concentration | Analytical Method(s) |

| Ant Secretions | Atta species (Leaf-cutter ants) | Not Quantified in original discovery | GC-MS |

| Royal Jelly | Apis mellifera (Honeybee) | 0.028 - 0.036 g/100g of fresh royal jelly[1] | LC-HRMS |

| Bacterial Culture | Pseudomonas aeruginosa | ~1 µM per 10⁸ cells[2] | GC-MS |

Experimental Protocols

Isolation of (R)-3-Hydroxydecanoic Acid from Natural Sources

3.1.1. Representative Protocol for Isolation from Insect Secretions (Adapted from general methods for ant glandular secretions)

-

Sample Collection: Collect worker ants and immobilize them by cooling.

-

Gland Excision: Under a dissecting microscope, carefully excise the metapleural glands.

-

Extraction: Pool the excised glands in a vial containing a suitable organic solvent such as dichloromethane (B109758) or a mixture of methanol (B129727) and chloroform (B151607) (2:1, v/v).

-

Homogenization: Homogenize the tissue using a glass rod or a micro-homogenizer to ensure complete extraction.

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris.

-

Solvent Evaporation: Carefully transfer the supernatant to a clean vial and evaporate the solvent under a gentle stream of nitrogen.

-

Purification: The crude extract can be further purified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) on a silica (B1680970) gel column, using a solvent system of increasing polarity (e.g., hexane:ethyl acetate (B1210297) gradient) to isolate the (R)-3-hydroxydecanoic acid.

3.1.2. Protocol for Extraction from Royal Jelly

-

Sample Preparation: Homogenize fresh royal jelly in a mixture of chloroform and methanol (2:1, v/v).

-

Phase Separation: Add water to the homogenate to induce phase separation. The lower chloroform layer will contain the lipids, including (R)-3-hydroxydecanoic acid.

-

Extraction: Separate the chloroform layer and wash it with a dilute salt solution to remove water-soluble impurities.

-

Drying and Evaporation: Dry the chloroform layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The resulting lipid extract can be purified by silica gel column chromatography as described in section 3.1.1.

3.1.3. Protocol for Isolation from Pseudomonas aeruginosa Culture

-

Bacterial Culture: Culture Pseudomonas aeruginosa in a suitable growth medium.

-

Cell Harvesting: Centrifuge the culture to pellet the bacterial cells.

-

Extraction: Resuspend the cell pellet in a solvent mixture such as chloroform:methanol:water (1:2:0.8, v/v/v) and sonicate to lyse the cells and extract the lipids.

-

Phase Separation: Add additional chloroform and water to the mixture to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water) and centrifuge to separate the phases.

-

Isolation: The (R)-3-hydroxydecanoic acid will be in the lower chloroform phase. Isolate this phase, dry it over anhydrous sodium sulfate, and evaporate the solvent.

-

Purification: Purify the crude extract using silica gel column chromatography.

Synthesis of this compound via Acid-Catalyzed Esterification

This protocol describes the conversion of naturally derived (R)-3-hydroxydecanoic acid to its methyl ester.

-

Reaction Setup: In a round-bottom flask, dissolve the purified (R)-3-hydroxydecanoic acid in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or acetyl chloride.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the this compound into an organic solvent like diethyl ether or hexane.

-

Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane:ethyl acetate solvent system to yield pure this compound.

Visualizations

Caption: Workflow from natural sources to this compound.

Caption: Simplified mechanism of acid-catalyzed esterification.

Conclusion

This compound is a synthetically valuable chiral molecule that is not directly accessible from natural sources. However, its precursor, (R)-3-hydroxydecanoic acid, is a known natural product with a well-documented history of discovery and occurrence. This guide has provided a detailed overview of the natural sources of (R)-3-hydroxydecanoic acid, including its initial discovery in leaf-cutter ants and its presence in royal jelly and Pseudomonas aeruginosa. Furthermore, comprehensive experimental protocols for the isolation of the natural acid and its subsequent conversion to the desired methyl ester have been presented. The information and methodologies detailed herein are intended to facilitate the work of researchers in obtaining and utilizing this important chiral building block for their synthetic endeavors.

References

Unraveling the Molecular Mechanisms of (R)-Methyl 3-hydroxydecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comprehensive studies on the mechanism of action of (R)-Methyl 3-hydroxydecanoate (B1257068) are limited. This guide infers its potential mechanisms based on the well-documented biological activities of its parent compound, (R)-3-hydroxydecanoic acid, also known as Myrmicacin.

Core Biological Activities: A Triad of Therapeutic Potential

(R)-Methyl 3-hydroxydecanoate, as the methyl ester of (R)-3-hydroxydecanoic acid, is anticipated to share or be readily metabolized to its parent compound, which exhibits a range of biological activities. The primary activities of (R)-3-hydroxydecanoic acid include antimicrobial, anti-cancer, and anti-inflammatory effects.

Antimicrobial Activity

(R)-3-hydroxydecanoic acid demonstrates notable activity against a spectrum of bacteria and fungi.[1] The primary proposed mechanism of its antimicrobial action is the disruption of the cell membrane integrity . This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[2]

Anti-Cancer Activity

While (R)-3-hydroxydecanoic acid alone has shown some anti-proliferative effects, its anti-cancer potential is significantly enhanced when conjugated with peptides. For instance, its conjugation with the DP18L peptide has been shown to boost its efficacy against cancer cells.[3][4] A recent study on the related compound, 3-hydroxydodecanoic acid, has shed light on a potential signaling pathway, suggesting that it induces a potent anti-tumor immune response through the GPR84 receptor . This activation leads to enhanced CD8+ T cell infiltration and cytotoxicity within the tumor microenvironment.[5][6] It is plausible that (R)-3-hydroxydecanoic acid may act through a similar G-protein coupled receptor-mediated pathway to exert its anti-tumor effects.

Anti-inflammatory Activity

(R)-3-hydroxydecanoic acid has been observed to possess anti-inflammatory properties. It can inhibit the production of key inflammatory mediators. Specifically, it has been shown to reduce the expression of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[7] Furthermore, it may modulate the activity of the transient receptor potential vanilloid 1 (TRPV1), a key player in pain and inflammation signaling.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of 3-hydroxydecanoic acid.

Table 1: Antimicrobial Activity of 3-Hydroxydecanoic Acid (Myrmicacin)

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Aspergillus fumigatus | 50 - 100 | [1] |

| Penicillium roqueforti | 5 - 50 | [1] |

| Rhodotorula mucilaginosa | 10 - 50 | [1] |

| Various Yeasts | 10 - 100 | [1] |

Note: Data is for racemic 3-hydroxydecanoic acid.

Signaling Pathways and Mechanisms of Action

Proposed Antimicrobial Mechanism of Action

The primary mechanism of antimicrobial action for 3-hydroxy fatty acids like (R)-3-hydroxydecanoic acid is the disruption of the bacterial or fungal cell membrane.

Caption: Proposed antimicrobial mechanism of (R)-3-hydroxydecanoic acid via cell membrane disruption.

Postulated Anti-Cancer Signaling Pathway

Based on findings for the related 3-hydroxydodecanoic acid, a plausible anti-cancer mechanism for (R)-3-hydroxydecanoic acid involves the activation of the GPR84 receptor, leading to an enhanced anti-tumor immune response.

Caption: Postulated GPR84-mediated anti-tumor immune response pathway for (R)-3-hydroxydecanoic acid.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.[8][9][10][11]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Test microorganism (e.g., Staphylococcus aureus, Candida albicans)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution with sterile broth to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific optical density (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well containing the diluted compound and control wells (broth only, and broth with inoculum but no compound) with the prepared microbial suspension.

-

Incubation: Incubate the microtiter plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[12][13][14][15][16]

Objective: To evaluate the effect of this compound on the viability of cancer cells.

Materials:

-

This compound

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Bacterial Cell Membrane Disruption Assay

This protocol provides a method to assess the membrane-damaging effects of an antimicrobial agent.[17][18][19]

Objective: To determine if this compound disrupts the bacterial cell membrane.

Materials:

-

This compound

-

Bacterial strain (e.g., E. coli, S. aureus)

-

Phosphate-buffered saline (PBS)

-

Fluorescent dyes for membrane integrity (e.g., Propidium Iodide and SYTO 9)

-

Fluorometer or fluorescence microscope

Procedure:

-

Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density.

-

Compound Treatment: Treat the bacterial suspension with different concentrations of this compound. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (untreated cells).

-

Staining: After a short incubation period, add the fluorescent dyes (Propidium Iodide and SYTO 9) to the bacterial suspensions.

-

Analysis: Analyze the fluorescence of the samples. SYTO 9 will stain all bacterial cells (green fluorescence), while Propidium Iodide can only enter cells with compromised membranes, staining their DNA (red fluorescence). An increase in the red fluorescence signal indicates membrane disruption. This can be quantified using a fluorometer or visualized using a fluorescence microscope.

References

- 1. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacteria-derived 3-hydroxydodecanoic acid induces a potent anti-tumor immune response via the GPR84 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of 3-hydroxydecanoic acid on skin cells: anti-inflammatory, anti-allergic and anti-pruritic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. benchchem.com [benchchem.com]

- 11. protocols.io [protocols.io]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. A Simple Radioassay to Detect Nanoscale Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 19. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]

An In-depth Technical Guide to (R)-Methyl 3-hydroxydecanoate (CAS 56618-58-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of (R)-Methyl 3-hydroxydecanoate (B1257068). This chiral molecule is a key intermediate in various biological processes and a valuable building block in organic synthesis.

Physicochemical Data

(R)-Methyl 3-hydroxydecanoate is a colorless to light yellow oily liquid at room temperature.[1] The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 56618-58-7 | [2] |

| Molecular Formula | C₁₁H₂₂O₃ | [2][3] |

| Molecular Weight | 202.29 g/mol | [3] |

| Melting Point | Approx. -10 °C | [1] |

| Boiling Point | 99-100 °C at 0.5 mmHg; Approx. 285 °C (estimated) | [1] |

| Density | 0.956 g/cm³ | |

| Solubility | Soluble in organic solvents such as ethanol, ether, chloroform, Dichloromethane, Ethyl Acetate, and Hexane. | [1] |

| Appearance | Colorless to light yellow oily liquid | [1] |

Synthesis Protocols

The enantioselective synthesis of this compound can be achieved through various methods. A common and effective approach is the Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[4][5][6][7][8]

Experimental Protocol: Enantioselective Synthesis via Reformatsky Reaction and Enzymatic Resolution

This protocol outlines a two-stage process: initial synthesis of racemic methyl 3-hydroxydecanoate via the Reformatsky reaction, followed by enzymatic kinetic resolution to isolate the (R)-enantiomer.

Part 1: Synthesis of Racemic Methyl 3-hydroxydecanoate (Reformatsky Reaction)

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust. Activate the zinc by stirring with a small amount of iodine in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere until the color of iodine disappears.

-

Reaction: To the activated zinc suspension, add a solution of octanal (B89490) (1 equivalent) and methyl bromoacetate (B1195939) (1.1 equivalents) in anhydrous THF dropwise from the dropping funnel. The reaction is initiated with a small portion of the reactants, and the mixture is gently heated to start the reaction. The remaining solution is then added at a rate that maintains a gentle reflux.

-

Work-up: After the addition is complete, continue refluxing for an additional hour to ensure complete reaction. Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude racemic methyl 3-hydroxydecanoate.

Part 2: Enzymatic Kinetic Resolution

-

Enzymatic Acylation: Dissolve the crude racemic methyl 3-hydroxydecanoate in an appropriate organic solvent (e.g., hexane). Add an acylating agent (e.g., vinyl acetate) and an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB).

-

Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.

-

Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The filtrate contains the acylated (S)-enantiomer and the unreacted this compound.

-

Purification: Separate the this compound from the acylated (S)-enantiomer by column chromatography on silica (B1680970) gel.

Caption: Workflow for the enantioselective synthesis of this compound.

Biological Significance and Signaling Pathways

This compound and its corresponding acid are important molecules in microbiology and plant immunology.

Role in Bacterial Membranes

(R)-3-hydroxy fatty acids are integral components of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. In Pseudomonas aeruginosa, the lipid A biosynthesis pathway involves the enzymatic transfer of (R)-3-hydroxydecanoate from an acyl carrier protein (ACP) to UDP-GlcNAc, a crucial initial step. The specific structure of Lipid A, including the chain length and substitution of its fatty acids, is critical for the integrity of the bacterial outer membrane and for the interaction with the host immune system.

Precursor to Rhamnolipids and Immune Activation

In bacteria like Pseudomonas aeruginosa, (R)-3-hydroxyalkanoates are precursors for the synthesis of rhamnolipids, which are biosurfactants involved in bacterial motility and biofilm formation.[9][10] Interestingly, both rhamnolipids and their (R)-3-hydroxyalkanoate precursors can be recognized by the plant immune system.[9][10] (R)-3-hydroxyalkanoates are sensed by the receptor kinase LORE in Arabidopsis thaliana, triggering a canonical immune response.[9][10] This suggests a mechanism by which plants can detect the presence of potentially pathogenic bacteria and initiate defense responses.

Caption: Role of (R)-3-hydroxyalkanoates in bacterial synthesis and plant immune activation.

References

- 1. chembk.com [chembk.com]

- 2. usbio.net [usbio.net]

- 3. Methyl 3-hydroxydecanoate | C11H22O3 | CID 521747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 5. adichemistry.com [adichemistry.com]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. Reformatsky Reaction [organic-chemistry.org]

- 8. psiberg.com [psiberg.com]

- 9. Bacterial rhamnolipids and their 3-hydroxyalkanoate precursors activate Arabidopsis innate immunity through two independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacterial rhamnolipids and their 3-hydroxyalkanoate precursors activate Arabidopsis innate immunity through two independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Properties of (R)-Methyl 3-hydroxydecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-hydroxydecanoate (B1257068) is a chiral molecule belonging to the class of medium-chain 3-hydroxy fatty acid esters. Its stereospecific nature imparts distinct biological activities, making it a molecule of significant interest in pharmaceutical research and fine chemical synthesis. This technical guide provides an in-depth overview of the stereospecific properties, synthesis, purification, and potential biological signaling pathways associated with (R)-Methyl 3-hydroxydecanoate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical and Stereospecific Properties

This compound is a colorless to light yellow oily liquid at room temperature.[1] It is soluble in organic solvents such as ethanol, ether, and chloroform.[1] The presence of a chiral center at the C-3 position gives rise to two enantiomers, (R) and (S), which can exhibit different biological effects.

Table 1: Physicochemical and Stereospecific Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O₃ | |

| Molecular Weight | 202.29 g/mol | [2] |

| CAS Number | 56618-58-7 | [3] |

| Appearance | Colorless to light yellow oily liquid | [1][4] |

| Boiling Point | ~285 °C | [4] |

| Density | ~0.956 g/cm³ | |

| Specific Rotation ([α]D) | Not explicitly reported in the searched literature for the pure (R)-enantiomer. | N/A |

| Enantiomeric Excess (ee) | >99% achievable through stereoselective synthesis. | [5] |

Experimental Protocols

I. Enantioselective Synthesis of this compound via Asymmetric Hydrogenation of Methyl 3-oxodecanoate (B1261010)

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters using a chiral Ruthenium-BINAP catalyst, which typically yields high enantioselectivity.[6]

Workflow for Asymmetric Hydrogenation

Caption: Workflow for the Asymmetric Hydrogenation of Methyl 3-oxodecanoate.

A. Preparation of the (R)-BINAP-Ru(II) Catalyst [6]

-

To a dry Schlenk tube under an argon atmosphere, add [RuCl₂(benzene)]₂ (0.261 mmol) and (R)-BINAP (0.548 mmol).

-

Add anhydrous N,N-dimethylformamide (DMF) (9 mL) via syringe.

-

Stir the suspension at 100°C for 10 minutes to obtain a clear reddish-brown solution.

-

Cool the solution to room temperature and concentrate under vacuum (1 mmHg) at 50°C to yield the solid (R)-BINAP-Ru(II) complex.

B. Asymmetric Hydrogenation [6]

-

In a dry Schlenk tube under an argon atmosphere, dissolve methyl 3-oxodecanoate (1.0 equiv) in degassed methanol.

-

Add the in-situ prepared (R)-BINAP-Ru(II) catalyst (0.001 to 0.01 equiv).

-

Transfer the solution to a high-pressure autoclave.

-

Pressurize the autoclave with hydrogen gas to 50-100 atm.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

After the reaction is complete (monitored by TLC or GC), carefully release the pressure.

-

Concentrate the reaction mixture under reduced pressure.

C. Purification [6]

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to afford this compound.

II. Characterization and Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons, the α-methylene protons, the β-methine proton, the methylene (B1212753) groups of the alkyl chain, and the terminal methyl group.

-

¹³C-NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the methyl ester carbon, and the carbons of the alkyl chain.

B. Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both qualitative and quantitative analysis. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.

C. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

-

The enantiomeric excess of this compound can be determined using a chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for separating enantiomers of this type.

-

Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. The exact ratio will need to be optimized for baseline separation of the enantiomers.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) can be used.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram.

Biological Activity and Signaling Pathways

Medium-chain 3-hydroxy fatty acids, including (R)-3-hydroxydecanoic acid, have been shown to possess a range of biological activities, including potential roles as natural antibiotics with cytotoxic and immunosuppressive properties. While a specific signaling pathway for this compound in a drug development context is not yet fully elucidated, the broader class of fatty acids is known to modulate key inflammatory and immune signaling pathways.

I. Potential Immunomodulatory Signaling via G-Protein Coupled Receptors (GPCRs)

Free fatty acids are known to act as signaling molecules by binding to specific G-protein coupled receptors (GPCRs).[7][8] It is plausible that (R)-3-hydroxydecanoic acid, the parent acid of the methyl ester, could interact with such receptors on immune cells, leading to downstream signaling cascades that modulate inflammatory responses.

Caption: Hypothesized GPCR-Mediated Signaling of (R)-3-Hydroxydecanoic Acid.

II. Modulation of the NF-κB Inflammatory Pathway

Fatty acids can influence the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[9][10] Depending on the specific fatty acid and cellular context, this modulation can either enhance or suppress inflammatory responses. Omega-3 fatty acids, for instance, are known to inhibit the NF-κB pathway.[10] The effect of (R)-3-hydroxydecanoic acid on this pathway warrants further investigation to understand its potential anti-inflammatory or pro-inflammatory properties.

Caption: Potential Modulation of the NF-κB Pathway by (R)-3-Hydroxydecanoic Acid.

Conclusion

This compound is a chiral molecule with significant potential in the pharmaceutical and fine chemical industries. Its stereospecific synthesis can be achieved with high enantioselectivity using modern catalytic methods. While its precise biological mechanisms are still under investigation, its classification as a medium-chain 3-hydroxy fatty acid ester suggests potential roles in modulating immune and inflammatory responses, possibly through interactions with GPCRs and key signaling pathways like NF-κB. This technical guide provides a foundational understanding of the stereospecific properties and experimental considerations for this compound, which will be valuable for researchers exploring its therapeutic applications. Further studies are needed to fully elucidate its specific biological targets and signaling cascades.

References

- 1. Frontiers | Fatty Acid Metabolism and T Cells in Multiple Sclerosis [frontiersin.org]

- 2. Methyl 3-hydroxydecanoate | C11H22O3 | CID 521747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-Hydroxydecanoic Acid Methyl Ester, 56618-58-7 | BroadPharm [broadpharm.com]

- 4. chembk.com [chembk.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G protein-coupled receptors as potential targets for nonalcoholic fatty liver disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Methyl 3-hydroxydecanoate: A Technical Examination of its Cytotoxic and Immunosuppressive Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

(R)-Methyl 3-hydroxydecanoate (B1257068) is a chiral ester belonging to the class of medium-chain 3-hydroxy fatty acid methyl esters. While direct and extensive research on the specific cytotoxic and immunosuppressive properties of this particular molecule is limited, emerging studies on its parent compound, (R)-3-hydroxydecanoic acid, and related molecules suggest a potential for significant biological activity. This technical guide aims to consolidate the available, albeit indirect, evidence to provide a foundational understanding for researchers and drug development professionals. It will explore the inferred cytotoxic and immunomodulatory characteristics, detail relevant experimental protocols for future investigation, and visualize potential signaling pathways.

Inferred Biological Properties

While a commercial supplier notes that (R)-Methyl 3-hydroxydecanoate possesses cytotoxic and immunosuppressive properties, peer-reviewed experimental data to substantiate this claim is currently scarce[1]. However, research on the parent acid, (R)-3-hydroxydecanoic acid, and other structurally similar compounds provides valuable insights into its potential activities.

Putative Cytotoxic Effects

The potential for this compound to exhibit cytotoxic effects can be inferred from studies on its parent acid and other medium-chain fatty acids. For instance, the conjugation of (R)-3-hydroxydecanoic acid with a peptide has been shown to enhance its anti-cancer activity[2]. This suggests that while the molecule itself may have some inherent cytotoxicity, its efficacy could be significantly improved with targeted delivery mechanisms. Furthermore, other medium-chain fatty acids have been observed to sensitize cancer cells to ferroptosis, a specific form of programmed cell death, indicating a possible mechanism of action[3]. Polymers of 3-hydroxyalkanoates, known as polyhydroxyalkanoates (PHAs), are generally regarded as biocompatible with low cytotoxicity; however, the monomeric forms, such as this compound, may exhibit distinct biological activities[4][5][6][7][8][9].

Potential Immunomodulatory and Immunosuppressive Properties

The immunomodulatory potential of this compound is suggested by the anti-inflammatory and anti-allergic properties of its parent compound, 3-hydroxydecanoic acid (3-HDA). Studies have shown that 3-HDA can reduce the production of inflammatory mediators such as reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2) in macrophages[10][11].

Conversely, evidence also points towards a potential immunostimulatory role. A related compound, 3-hydroxydodecanoic acid, has been found to elicit a potent anti-tumor immune response by activating the GPR84 receptor, which leads to enhanced infiltration and cytotoxicity of CD8+ T cells[12][13]. This suggests that this compound might not be purely immunosuppressive but could have more complex immunomodulatory effects depending on the cellular context and target. The broader class of fatty acids is known to have diverse effects on the immune system[14][15][16].

Quantitative Data Summary

Due to the limited specific research on this compound, a comprehensive table of quantitative data from direct studies cannot be provided. The following table summarizes qualitative findings and data from studies on closely related compounds to guide future research.

| Compound | Biological Activity | Cell Line / Model | Observed Effect | Reference |

| (R)-3-hydroxydecanoic acid (conjugated to a peptide) | Anti-cancer | Cancer cell lines | Enhanced anti-cancer activity of the peptide | [2][17] |

| 3-hydroxydecanoic acid | Anti-inflammatory | RAW264.7 murine macrophages | Reduced LPS-induced ROS, TNF-α, COX-2, and PGE2 | [10][11] |

| 3-hydroxydecanoic acid | Anti-allergic | RBL-2H3 rat mast cells | Reduced degranulation and histamine (B1213489) release | [10][11] |

| Medium-chain fatty acids | Sensitization to ferroptosis | Various cancer cell lines | Enhanced cancer cell death | [3] |

| 3-hydroxydodecanoic acid | Anti-tumor immune response | In vivo cancer models | Enhanced CD8+ T cell infiltration and cytotoxicity via GPR84 | [12][13] |

Experimental Protocols

The following are detailed, generic methodologies for key experiments that would be essential to elucidate the cytotoxic and immunosuppressive properties of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability.

-

Cell Seeding: Plate cells (e.g., a cancer cell line or immune cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified period.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Immunosuppression Assay (T-cell Proliferation Assay)

This assay measures the effect of the compound on the proliferation of activated T-cells.

-

Immune Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Labeling: Label the PBMCs with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Cell Culture and Stimulation: Plate the labeled PBMCs in a 96-well plate. Add a T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads) to stimulate proliferation.

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for 3-5 days.

-

Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity.

-

Data Analysis: Quantify the percentage of proliferating T-cells in the presence of the compound compared to the stimulated control to determine the immunosuppressive effect.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize a potential signaling pathway and a general experimental workflow for investigating the bioactivity of this compound.

Caption: Postulated GPR84 signaling pathway for this compound.

Caption: General experimental workflow for bioactivity assessment.

Conclusion

While direct experimental evidence for the cytotoxic and immunosuppressive properties of this compound is not yet robust, the existing literature on its parent acid and related medium-chain 3-hydroxy fatty acids provides a compelling rationale for further investigation. The anti-inflammatory effects of 3-hydroxydecanoic acid and the anti-tumor immune responses induced by similar molecules suggest that this compound could be a valuable lead compound for the development of novel therapeutics. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for future research to systematically characterize its biological activities and unlock its therapeutic potential. Rigorous investigation is required to confirm these inferred properties and to establish a clear understanding of its mechanism of action.

References

- 1. R-(3)-Hydroxydecanoic acid methyl ester | 56618-58-7 | FH24326 [biosynth.com]

- 2. The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medium-Chain Fatty Acids Selectively Sensitize Cancer Cells to Ferroptosis by Inducing CD36 and ACSL4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. Biodegradable and Biocompatible Polyhydroxy-alkanoates (PHA): Auspicious Microbial Macromolecules for Pharmaceutical and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of Polyhydroxyalkanoates in Medicine and the Biological Activity of Natural Poly(3-Hydroxybutyrate) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of 3-hydroxydecanoic acid on skin cells: anti-inflammatory, anti-allergic and anti-pruritic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bacteria-derived 3-hydroxydodecanoic acid induces a potent anti-tumor immune response via the GPR84 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Immunosuppressive effects of polyunsaturated fatty acids on antigen presentation by human leukocyte antigen class I molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Influence of Dietary Fatty Acids on Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dietary Bioactive Fatty Acids as Modulators of Immune Function: Implications on Human Health [ouci.dntb.gov.ua]

- 17. researchgate.net [researchgate.net]

(R)-3-Hydroxyalkanoate Methyl Esters: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(R)-3-Hydroxyalkanoate methyl esters ((R)-3HAMEs) are chiral molecules of significant interest in the scientific community, particularly for their applications in the synthesis of pharmaceuticals and as potential bioactive compounds themselves. This technical guide provides a detailed overview of their synthesis, quantitative data, experimental protocols, and known biological activities, with a focus on their relevance to drug development.

Synthesis of (R)-3-Hydroxyalkanoate Methyl Esters

The primary and most established method for producing (R)-3HAMEs is through the depolymerization of microbially produced polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters accumulated by various bacteria as carbon and energy storage materials. The inherent chirality of the monomers in these biopolymers provides a direct route to enantiomerically pure (R)-3HAMEs.

Acid-Catalyzed Methanolysis of Polyhydroxyalkanoates (PHAs)

This is the most common and straightforward method for obtaining (R)-3HAMEs. It involves the transesterification of the PHA polymer in the presence of methanol (B129727) and an acid catalyst, typically sulfuric acid.

A detailed protocol for the acid-catalyzed methanolysis of poly-(R)-3-hydroxybutyrate (PHB) is as follows:

-

Reaction Setup: A 2-liter round-bottomed flask is charged with 50 g of PHB and 500 mL of 1,2-dichloroethane. The flask is equipped with a reflux condenser.

-

Dissolution: The mixture is heated at reflux for 1 hour to dissolve the polymer.

-

Catalyst Addition: A solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol is added to the reaction mixture.

-

Reaction: The mixture is heated at reflux for 3 days, during which it becomes homogeneous.

-

Work-up: After cooling to room temperature, 100 mL of half-saturated brine is added, and the mixture is stirred for 10 minutes. The layers are separated, and the aqueous layer is extracted three times with 200 mL of chloroform (B151607) each.

-

Purification: The combined organic layers are washed sequentially with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.[1]

The following diagram illustrates the general workflow for this process.

Asymmetric Synthesis

A representative protocol for the synthesis of (R)-3-hydroxybutyrate methyl ester is as follows:

-

Catalyst Preparation: In a nitrogen atmosphere, dichlorophenyl ruthenium(II) dimer and (R)-(+)-2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl are dissolved in methanol.

-

Reaction Setup: In a 3-liter autoclave, the catalyst solution is added to a solution of methyl acetoacetate (B1235776) in methanol.

-

Hydrogenation: The autoclave is flushed with nitrogen, and hydrogenation is carried out for 16 hours at 60°C under 10 bars of hydrogen pressure.

-

Work-up: The reaction mixture is cooled to room temperature and concentrated to near dryness.

-

Purification: The crude product is purified by vacuum distillation to yield colorless (R)-3-hydroxybutyrate methyl ester.[2]

The logical flow of this synthetic route is depicted below.

Quantitative Data

The following tables summarize key quantitative data reported in the literature for the production and properties of (R)-3HAMEs.

Table 1: Yields and Purities of (R)-3HAMEs from PHA Methanolysis

| PHA Source | (R)-3HAME | Recovery (%) | Purity (%) | Reference |

| Poly-(R)-3-hydroxybutyrate (PHB) | (R)-3-hydroxybutyrate methyl ester | 52 | 97 | [3] |

| Medium chain length PHA (mcl-PHA) | Medium chain length (R)-3HAMEs | 65 | 96 | [3] |

| Pseudomonas putida PHA | Mixture of (R)-3HAMEs | 96.6 (overall) | >96 (for fractions) | [4] |

Table 2: Combustion Heat of (R)-3HAMEs

| Compound | Combustion Heat (KJ/g) | Reference |

| (R)-3-hydroxybutyrate methyl ester | 20 | [3] |

| Medium chain length (R)-3HAMEs | 30 | [3] |

| Ethanol (for comparison) | 27 | [3] |

Applications in Drug Development

(R)-3HAMEs are valuable chiral building blocks in the synthesis of complex organic molecules, including pharmaceuticals. Their bifunctional nature (hydroxyl and ester groups) allows for a variety of chemical transformations.

Chiral Building Blocks

These esters serve as important starting materials for the synthesis of various optically active compounds. For instance, methyl (R)-(-)-3-hydroxybutyrate is a key intermediate for preparing chiral β-lactams, which are core structures in many antibiotics.[5]

Potential Therapeutic Agent for Alzheimer's Disease

Recent studies have highlighted the potential of (R)-3-hydroxybutyrate methyl ester (HBME) as a therapeutic agent for Alzheimer's disease. The proposed mechanism involves the protection of mitochondria from damage.[6] This neuroprotective effect is thought to be mediated by the delivery of the ketone body, 3-hydroxybutyrate, to the brain, providing an alternative energy source for neurons and potentially mitigating the effects of glucose hypometabolism observed in Alzheimer's patients.

The proposed pathway for the neuroprotective effect of HBME is illustrated below.

References

- 1. ethz.ch [ethz.ch]

- 2. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]

- 3. Application of (R)-3-hydroxyalkanoate methyl esters derived from microbial polyhydroxyalkanoates as novel biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl (R)-3-hydroxybutyrate - CAS-Number 3976-69-0 - Order from Chemodex [chemodex.com]

- 6. Biomedical Applications of Polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Synthesis of (R)-Methyl 3-hydroxydecanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-Methyl 3-hydroxydecanoate (B1257068), a valuable chiral building block in the synthesis of various biologically active molecules and fine chemicals. The protocols focus on two robust and highly selective methods: Ruthenium-catalyzed asymmetric hydrogenation and biocatalytic reduction using baker's yeast.

Introduction

(R)-Methyl 3-hydroxydecanoate is a key chiral intermediate used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its stereochemically defined structure is crucial for achieving the desired biological activity and specificity in the final target compounds. The development of efficient and highly selective methods for its synthesis is therefore of significant interest to the scientific and industrial communities. This application note details two effective approaches to obtain the (R)-enantiomer with high purity.

Synthetic Approaches

Two primary methods for the enantioselective synthesis of this compound from the prochiral precursor, methyl 3-oxodecanoate (B1261010), are presented:

-

Method A: Asymmetric Hydrogenation: This method utilizes a chiral Ruthenium-BINAP catalyst to achieve highly enantioselective reduction of the ketone. This approach is known for its high yields and excellent enantioselectivity.

-

Method B: Biocatalytic Reduction: This "green chemistry" approach employs whole cells of baker's yeast (Saccharomyces cerevisiae) to perform the enantioselective reduction. This method offers mild reaction conditions and avoids the use of heavy metal catalysts.

Data Presentation

The following table summarizes typical quantitative data for the two primary methods for the enantioselective synthesis of this compound.

| Method | Catalyst/Biocatalyst | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Asymmetric Hydrogenation | Ru/(R)-BINAP | Methyl 3-oxodecanoate | Methanol (B129727) | >95 | >98 (R) |

| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Methyl 3-oxodecanoate | Water/Glucose | 70-90 | >95 (R) |

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst.[1]

Materials:

-

Methyl 3-oxodecanoate

-

[RuCl₂(p-cymene)]₂

-

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

Anhydrous, degassed Methanol

-

Hydrogen gas (high purity)

-

High-pressure autoclave

-

Standard laboratory glassware for inert atmosphere techniques (Schlenk line, etc.)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) (HPLC grade)

Procedure:

A. In situ Catalyst Preparation:

-

In a dry Schlenk flask under an inert argon atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol%) and (R)-BINAP (1.1 mol%).

-

Add anhydrous, degassed methanol to dissolve the components.

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

B. Asymmetric Hydrogenation:

-

In a separate flask, dissolve methyl 3-oxodecanoate (1.0 equivalent) in anhydrous, degassed methanol.

-

Transfer the substrate solution to the high-pressure autoclave.

-

Carefully transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.

-

Seal the autoclave and purge it several times with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to 50-100 atm.

-

Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

C. Work-up and Purification:

-

Once the reaction is complete, carefully and slowly vent the hydrogen gas from the autoclave.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to afford pure this compound.

-

Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.

Protocol 2: Biocatalytic Reduction with Baker's Yeast

This protocol provides a general procedure for the enantioselective reduction of methyl 3-oxodecanoate using commercially available baker's yeast.

Materials:

-

Methyl 3-oxodecanoate

-

Active dry baker's yeast (Saccharomyces cerevisiae)

-

Sucrose (B13894) or Glucose

-

Deionized water

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

A. Yeast Suspension Preparation:

-

In a suitable flask, dissolve sucrose or glucose (e.g., 40 g) in warm deionized water (e.g., 200 mL).

-

Add the active dry baker's yeast (e.g., 20 g) to the sugar solution and stir until a homogeneous suspension is formed.

-

Allow the yeast to activate for approximately 30 minutes at room temperature.

B. Bioreduction:

-

Add methyl 3-oxodecanoate (e.g., 1 g) to the activated yeast suspension.

-

Stir the reaction mixture vigorously at room temperature (25-30 °C) for 24-72 hours. The flask should be loosely covered to allow for the release of carbon dioxide.

-

Monitor the reaction progress by TLC or GC analysis of small aliquots extracted with ethyl acetate.

C. Work-up and Purification:

-

After the reaction is complete, add a layer of diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Caption: Experimental workflow for the enantioselective synthesis of this compound.

Caption: Simplified mechanism of Ru-(R)-BINAP catalyzed asymmetric hydrogenation.

References

Application Notes and Protocols for the Quantification of (R)-Methyl 3-hydroxydecanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (R)-Methyl 3-hydroxydecanoate (B1257068), a chiral molecule of interest in various biological and chemical fields. The protocols described herein focus on Gas Chromatography-Mass Spectrometry (GC-MS) for robust quantification and both GC and High-Performance Liquid Chromatography (HPLC) for enantioselective separation.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the quantification of volatile and semi-volatile compounds like (R)-Methyl 3-hydroxydecanoate. Due to the presence of a hydroxyl group, derivatization is necessary to improve its volatility and thermal stability for optimal chromatographic analysis.[1] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization method.[1]

Data Presentation: GC-MS Method Performance

The following table summarizes typical performance characteristics for the quantitative analysis of methyl 3-hydroxyalkanoates using a validated GC-MS method with silylation. While specific data for this compound is not widely published, these values are representative of the expected performance for similar analytes.

| Parameter | Typical Performance |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 15% |

Experimental Protocol: GC-MS Quantification

This protocol details the steps for sample preparation, derivatization, and GC-MS analysis of this compound.

Materials:

-

This compound standard

-

Internal Standard (e.g., Methyl 3-hydroxynonanoate or a stable isotope-labeled standard)

-

Solvents: Hexane, Pyridine (B92270) (anhydrous)

-

Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Glassware: Autosampler vials with inserts, reaction vials

-

Equipment: Vortex mixer, heating block, GC-MS system

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound and the internal standard in hexane.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to the upper limit of the expected sample concentration.

-

For unknown samples, perform a suitable extraction to isolate the lipid fraction containing the analyte.

-

-

Derivatization (Silylation):

-

Evaporate a known volume of the standard or sample extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of anhydrous pyridine to dissolve the residue.

-

Add 50 µL of BSTFA with 1% TMCS to the vial.

-

Cap the vial tightly and heat at 70°C for 30 minutes.[2]

-

After cooling, the sample is ready for GC-MS analysis.

-

-

GC-MS Instrumental Parameters:

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 250°C at 15°C/min.

-

Ramp to 300°C at 20°C/min, hold for 5 minutes.[1]

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. Monitor characteristic ions for the TMS-derivatized this compound.

-

Transfer Line Temperature: 280°C.

-

Experimental Workflow: GC-MS Analysis

Enantioselective Analysis

To quantify the (R)-enantiomer specifically or to determine the enantiomeric excess, a chiral separation method is required. Both chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) are suitable techniques.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. Derivatization of this compound is necessary to increase its volatility.

Data Presentation: Chiral GC Method Performance

| Parameter | Typical Performance |

| Resolution (Rs) | > 1.5 |

| Limit of Detection (LOD) | Enantiomer specific, typically in the low µg/mL range |

| Limit of Quantification (LOQ) | Enantiomer specific, typically in the mid µg/mL range |

Experimental Protocol: Chiral GC

Materials:

-

Derivatized sample (as prepared for GC-MS analysis)

-

Chiral GC column

Procedure:

-

Derivatization: Prepare the TMS-ether derivative as described in the GC-MS protocol.

-

Chiral GC Instrumental Parameters:

-

GC System: Agilent 7890B GC or equivalent with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Split/splitless injector, 250°C.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program: A shallow temperature gradient is often required for optimal resolution. A typical starting point is:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp to 200°C at 2°C/min.

-

-

Detector: FID at 250°C or MS in full scan or SIM mode.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique for the separation of enantiomers and can often be performed without derivatization of the analyte. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of a wide range of chiral compounds, including those with hydroxyl groups.[3]

Data Presentation: Chiral HPLC Method Performance

| Parameter | Typical Performance |

| Resolution (Rs) | > 1.5 |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 10% |

Experimental Protocol: Chiral HPLC

Materials:

-

(R)- and (S)-Methyl 3-hydroxydecanoate standards (if available) or a racemic mixture

-

HPLC-grade solvents: n-Hexane, Isopropanol

-

HPLC system with UV or MS detector

-

Chiral HPLC column

Procedure:

-

Sample Preparation:

-

Dissolve the sample in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chiral HPLC Instrumental Parameters:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Chiral Column: A polysaccharide-based chiral stationary phase column, such as a Chiralpak® or Lux® cellulose (B213188) or amylose-based column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-Hexane and Isopropanol. The optimal ratio needs to be determined empirically, a common starting point is 90:10 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV detector at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore, or a Mass Spectrometer for higher sensitivity and selectivity.

-

Workflow for Chiral Method Development

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of this compound. For total quantification, GC-MS with silylation is a highly effective method. For enantioselective analysis, both chiral GC and chiral HPLC are suitable, with the choice depending on available instrumentation and specific analytical requirements. The provided protocols and performance data serve as a strong foundation for researchers to develop and validate methods for their specific applications.

References

Application Notes and Protocols for the Purification of (R)-Methyl 3-hydroxydecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-hydroxydecanoate (B1257068) is a valuable chiral building block in the synthesis of various biologically active molecules and fine chemicals. Its stereospecific structure is crucial for the efficacy and safety of many pharmaceutical compounds. This document provides detailed protocols for the purification of the (R)-enantiomer from a racemic mixture of methyl 3-hydroxydecanoate using three common and effective methods: Preparative Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Kinetic Resolution, and Diastereomeric Crystallization.

Method 1: Preparative Chiral HPLC

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers, offering high purity of the final product. This method is particularly suitable for obtaining small to medium quantities of the pure enantiomer for research and early-stage development.

Experimental Protocol

1. Materials and Reagents:

-

Racemic methyl 3-hydroxydecanoate

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (IPA)

-

Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralcel® OD-H or similar)

2. Instrumentation:

-

Preparative HPLC system with a UV detector

-

Fraction collector

-

Rotary evaporator

3. Mobile Phase Preparation:

-

Prepare the mobile phase by mixing n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v). This ratio may need to be optimized for the specific column and system.

-

Degas the mobile phase using sonication or vacuum filtration before use.

4. Sample Preparation:

-

Dissolve the racemic methyl 3-hydroxydecanoate in the mobile phase to a concentration suitable for preparative injection (e.g., 10-50 mg/mL, depending on column size and loading capacity).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

5. HPLC Separation:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector (a suitable wavelength is typically around 210 nm).

-

Collect the fractions corresponding to the (R)-enantiomer. The elution order of the enantiomers should be determined beforehand using an analytical-scale chiral HPLC.

-

Combine the fractions containing the pure (R)-enantiomer.

6. Product Recovery:

-

Remove the solvent from the collected fractions using a rotary evaporator under reduced pressure to obtain the purified (R)-Methyl 3-hydroxydecanoate.

-

Determine the purity and enantiomeric excess of the final product using analytical chiral HPLC.

Data Presentation

Table 1: Representative Data for Preparative Chiral HPLC Purification

| Parameter | Typical Value |

| Column | Chiralcel® OD-H (20 x 250 mm, 10 µm) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 10 mL/min |

| Yield of (R)-enantiomer | >95% (of the (R)-enantiomer in the racemate) |

| Enantiomeric Excess (ee) | >99% |

| Purity (by analytical HPLC) | >99% |

Workflow Diagram

Caption: Workflow for the purification of this compound by preparative chiral HPLC.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method that utilizes the stereoselectivity of enzymes to separate enantiomers. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the easy separation of the acylated product from the unreacted alcohol.[1]

Experimental Protocol

1. Materials and Reagents:

-

Racemic methyl 3-hydroxydecanoate

-

Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., n-hexane, ethyl acetate)

-

Mild base for hydrolysis (e.g., potassium carbonate)

-

Methanol

2. Enzymatic Acylation:

-

In a round-bottom flask, dissolve the racemic methyl 3-hydroxydecanoate (1 equivalent) in the chosen organic solvent.

-

Add the acyl donor, vinyl acetate (B1210297) (0.6 equivalents).

-

Add the immobilized lipase (typically 10-20% by weight of the substrate).

-

Stir the mixture at a controlled temperature (e.g., 30-45°C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached. This is crucial as the maximum theoretical yield for a kinetic resolution is 50%.[1]

3. Separation of Products:

-

Once ~50% conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

-

Concentrate the filtrate under reduced pressure.

-

The resulting mixture contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer. Separate these two compounds by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane).

4. Hydrolysis of the Acylated (R)-enantiomer:

-

Collect the fractions containing the acylated (R)-enantiomer and evaporate the solvent.

-

Dissolve the acylated (R)-enantiomer in methanol.

-

Add a mild base, such as potassium carbonate (K₂CO₃), and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the purified this compound.

Data Presentation

Table 2: Representative Data for Enzymatic Kinetic Resolution

| Parameter | Typical Value |

| Enzyme | Immobilized Candida antarctica lipase B |

| Acyl Donor | Vinyl Acetate |

| Solvent | Toluene |

| Temperature | 40°C |

| Yield of (R)-enantiomer | ~45% (of starting racemic material) |

| Enantiomeric Excess (ee) of (R)-enantiomer | >98% |

| Purity (after chromatography) | >99% |

Workflow Diagram